4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one is a quinone imine compound. It is obtained by the formal condensation of one of the keto groups of benzoquinone with the amino group of 4-hydroxyaniline . This compound is known for its vibrant color and is often used as a dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of p-benzoquinone with an aryl amine in the presence of a catalyst such as copper acetate (Cu(OAc)2). The reaction is carried out in an oven-dried tube under a nitrogen atmosphere . The general procedure involves mixing p-benzoquinone (1.7 mmol) with the aryl amine (1.0 mmol) and Cu(OAc)2 (0.1 mmol) in the presence of air.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and imino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl and imino derivatives.
Scientific Research Applications
4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with proteins and nucleic acids, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
- 4-[(4-Dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-one
- 4-[(4-Methylpentan-2-yl)amino)phenyl]imino]cyclohexa-2,5-dien-1-one
Uniqueness
4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
62230-84-6 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-(4-hydroxy-2,3-dimethylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H13NO2/c1-9-10(2)14(17)8-7-13(9)15-11-3-5-12(16)6-4-11/h3-8,17H,1-2H3 |
InChI Key |
PZJWLXQNFSZWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)N=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
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